molecular formula C9H5Cl2F3O B582350 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 1261645-17-3

1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B582350
CAS No.: 1261645-17-3
M. Wt: 257.033
InChI Key: LNRBEXGNSCXRGS-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, with an ethanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dichloro-5-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
  • 2,2,2-Trifluoroacetophenone
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Comparison: 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the dichloro and trifluoromethyl groups on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both dichloro and trifluoromethyl groups enhances its electron-withdrawing capability, which can significantly impact its interactions with biological targets.

Properties

IUPAC Name

1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBEXGNSCXRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743133
Record name 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261645-17-3
Record name 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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